molecular formula C12H10ClN3O B15066501 5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one CAS No. 1707373-09-8

5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B15066501
CAS No.: 1707373-09-8
M. Wt: 247.68 g/mol
InChI Key: VOXRRQFFEWNVCM-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a bicyclic heterocyclic compound comprising a pyrrolo[2,3-d]pyrimidinone core substituted with a 3-chlorophenyl group at position 5. The pyrrolo[2,3-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, frequently explored for kinase inhibition and anticancer activity due to its ability to mimic purine bases and interact with ATP-binding pockets .

Properties

CAS No.

1707373-09-8

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

5-(3-chlorophenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H10ClN3O/c13-8-3-1-2-7(4-8)9-5-14-11-10(9)12(17)16-6-15-11/h1-4,6,9H,5H2,(H2,14,15,16,17)

InChI Key

VOXRRQFFEWNVCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)N=CNC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with a suitable pyrimidine derivative in the presence of a base such as sodium ethoxide or sodium methoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrolopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one with structurally related derivatives, focusing on substitutions, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Activities References
This compound Pyrrolo[2,3-d]pyrimidinone 5-(3-Chlorophenyl) C₁₁H₉ClN₃O N/A (inferred: kinase inhibition potential)
6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one Pyrrolo[2,3-d]pyrimidinone Unsubstituted core C₆H₇N₃O Core scaffold for kinase inhibitors
2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one Pyrrolo[2,3-d]pyrimidinone 5-Phenyl, 2-methyl C₁₂H₁₁N₃O Steric modulation; potential kinase inhibition
5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride Pyrrolo[2,3-d]pyrimidinone Complex substitutions (morpholine, carboxamide) C₃₀H₂₈ClFN₈O₃·HCl Kinase inhibition (e.g., VEGFR-2/EGFR targets)
5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) Pyrrolo[2,3-d]pyrimidinone Thiophene-2-carboxylic acid linker C₁₃H₁₁N₅O₃S Antitumor activity (IC₅₀ values in µM range)
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride Pyrrolo[3,4-d]pyrimidinone 2-Methyl, hydrochloride salt C₇H₁₀ClN₃O Altered ring fusion; solubility enhancement

Key Observations:

Core Structure Variations: The pyrrolo[2,3-d]pyrimidinone core (target compound) is distinct from pyrrolo[3,4-d]pyrimidinone derivatives (e.g., ), where the fused ring system alters conformational flexibility and binding interactions .

Substituent Effects :

  • The 3-chlorophenyl group in the target compound likely enhances lipophilicity (logP) compared to unsubstituted analogs (e.g., ), improving membrane permeability but possibly reducing aqueous solubility.
  • Morpholine and carboxamide substituents () introduce hydrogen-bonding capabilities, critical for kinase inhibition (e.g., VEGFR-2/EGFR targets) .
  • Thiophene-carboxylic acid derivatives () demonstrate improved water solubility and antitumor activity, suggesting that polar groups mitigate the hydrophobicity of the core scaffold .

Biological Activity Trends: Pyrrolo[2,3-d]pyrimidinones with aryl substitutions (phenyl, chlorophenyl) are frequently associated with kinase inhibition (e.g., PHA-767491 in targets Cdc7/Cdk9) . Hydrochloride salts () enhance solubility, a common strategy for optimizing pharmacokinetics in drug development.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for substituted pyrrolo[2,3-d]pyrimidinones, such as chlorination with POCl₃ () or Suzuki coupling for aryl group introduction .

Research Findings and Implications

  • Anticancer Potential: Analogs like compound 19a () exhibit potent antitumor activity (IC₅₀ = 0.5–2.0 µM in leukemia models), suggesting the target compound’s 3-chlorophenyl group could be optimized for similar efficacy .
  • Kinase Inhibition : The morpholine-substituted derivative () highlights the scaffold’s versatility in targeting dual kinases (e.g., EGFR/VEGFR-2), a strategy to overcome drug resistance .
  • Metabolic Stability: Chlorine substituents (as in the target compound) often reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .

Biological Activity

5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀ClN₃O
  • Molecular Weight : 247.68 g/mol
  • CAS Number : 1707373-09-8

The compound features a pyrrolo[2,3-d]pyrimidine core with a 3-chlorophenyl substituent, contributing to its unique biological properties.

This compound exhibits its biological activity primarily through:

  • Interaction with Molecular Targets : The compound has been shown to interact with proteins involved in the NF-kB inflammatory pathway, leading to the inhibition of inflammation and cellular apoptosis.
  • Neuroprotective Effects : It inhibits endoplasmic reticulum (ER) stress responses, which are critical in neurodegenerative conditions.

Anti-inflammatory Properties

Research indicates that this compound can significantly reduce inflammatory responses by modulating key signaling pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a pivotal role in inflammatory processes.

Neuroprotective Effects

Studies suggest that this compound may protect neuronal cells from apoptosis induced by various stressors. Its mechanism involves the reduction of oxidative stress and modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In cell line assays, the compound demonstrated significant inhibition of pro-inflammatory cytokines and showed potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Molecular Docking Studies : Computational analyses have indicated that this compound binds effectively to targets involved in inflammation and neuroprotection, suggesting its utility in drug design.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
Compound APyridine coreAnti-cancer
Compound BPyrrolidine coreAnti-inflammatory
This compound Pyrrolo[2,3-d]pyrimidine core with chlorophenyl substitutionNeuroprotective and anti-inflammatory

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